Stereochemical Identity: Racemic Mixture vs. Defined cis/trans Isomers and Enantiomers
The target compound, 3-methoxycyclopentan-1-amine hydrochloride (CAS 1788043-92-4), is an unspecified stereoisomer mixture (racemate). This distinguishes it from its cis- and trans- stereoisomers, which possess defined stereochemical configurations and distinct physical properties. For example, the cis-isomer (1S,3R)-3-methoxycyclopentan-1-amine hydrochloride has a CAS of 2227198-95-8 and a defined InChIKey of OYCZONWJWLKAEF-RIHPBJNCSA-N, while the trans-isomer (1S,3S)-3-methoxycyclopentan-1-amine hydrochloride has a CAS of 2243802-43-7 and a defined InChIKey of OYCZONWJWLKAEF-GEMLJDPKSA-N [1][2]. The target compound's InChIKey is OYCZONWJWLKAEF-UHFFFAOYSA-N, indicating a stereochemically undefined mixture .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | Racemic mixture (unspecified stereochemistry), CAS: 1788043-92-4, InChIKey: OYCZONWJWLKAEF-UHFFFAOYSA-N |
| Comparator Or Baseline | (1S,3R)-cis-isomer (CAS 2227198-95-8); (1S,3S)-trans-isomer (CAS 2243802-43-7) |
| Quantified Difference | The target compound is a racemic mixture, whereas the comparators are single, defined stereoisomers with unique InChIKeys and CAS numbers. |
| Conditions | Chemical identity as defined by IUPAC InChIKey and CAS registry. |
Why This Matters
Procurement of the racemic mixture is essential for applications requiring achiral building blocks or for subsequent chiral resolution studies, while defined stereoisomers are required for asymmetric synthesis of enantiopure pharmaceuticals.
- [1] Kuujia. Cas no 2227198-95-8 ((1S,3R)-3-methoxycyclopentanamine;hydrochloride). Accessed 2026. View Source
- [2] Kuujia. Cas no 2243802-43-7 (trans-3-methoxycyclopentan-1-amine hydrochloride). Accessed 2026. View Source
